(E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide is a complex organic compound characterized by its unique structural features, including multiple bromine atoms and an indole derivative. This compound belongs to a class of hydrazides, which are known for their diverse biological activities. The molecular formula of this compound is , and it exhibits notable properties due to the presence of both hydrazide and indole moieties.
The chemical reactivity of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide can be attributed to the functional groups present in its structure. Key reactions include:
Research indicates that compounds similar to (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide exhibit significant biological activities, including:
The synthesis of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide typically involves several steps:
The applications of (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide span various fields:
Interaction studies involving (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide focus on its binding affinity to biological targets such as enzymes and receptors. Techniques such as molecular docking and in vitro assays can elucidate its mechanism of action and potential therapeutic effects.
Several compounds exhibit structural similarities to (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide, providing context for its uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N'-(4-Bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-nitrobenzohydrazide | Contains nitro group | Anticancer |
| N'-(6-Bromo-5-methyl-2-oxo-indolylidene)-4-biphenylcarbohydrazide | Biphenyl moiety | Antimicrobial |
| 5-Bromo-N-(6-hydroxy-indolylidene)hydrazone | Hydroxy substituent | Antioxidant |
These comparisons highlight the unique combination of bromination and methoxy substitution in (E)-3-bromo-N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)-4-methoxybenzohydrazide, which may contribute to its distinct biological properties and reactivity profiles.